molecular formula C24H18FN3O2 B10891206 5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10891206
M. Wt: 399.4 g/mol
InChI Key: PZLCUCBAPYNLII-UHFFFAOYSA-N
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Description

Curcumin: is a natural polyphenolic compound found in the rhizomes of Curcuma longa, commonly known as turmeric. It imparts the characteristic yellow color to curry and has been used for centuries in traditional medicine. Its chemical structure consists of three aromatic rings connected by a central pyrrolopyrazole ring.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for curcumin, but the most common one involves the condensation of ferulic acid and vanillin under alkaline conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration.

b. Reaction Conditions

    Aldol Condensation: Ferulic acid and vanillin react in the presence of a base (e.g., potassium hydroxide) to form the curcumin precursor.

    Cyclization: The aldol product undergoes cyclization to form the pyrrolopyrazole ring.

    Dehydration: Water elimination leads to the final curcumin molecule.

c. Industrial Production

Industrial production of curcumin involves extraction from turmeric rhizomes using organic solvents or supercritical fluid extraction. The extracted curcumin is then purified and standardized.

Chemical Reactions Analysis

Curcumin undergoes various reactions:

    Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.

    Reduction: Reduction of curcumin yields tetrahydrocurcumin.

    Substitution: Curcumin can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide, sodium borohydride, and various acids are used.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

Curcumin’s versatility makes it a subject of intense research:

    Medicine: Curcumin exhibits anti-inflammatory, antioxidant, and anticancer properties. It’s being investigated for its potential in treating various diseases, including Alzheimer’s, cancer, and cardiovascular disorders.

    Chemistry: Curcumin serves as a model compound for studying polyphenols and their reactivity.

    Biology: Its effects on cell signaling pathways, gene expression, and protein function are studied extensively.

    Industry: Curcumin is used as a natural food colorant and in cosmetics.

Mechanism of Action

Curcumin’s mechanisms are multifaceted:

    Anti-Inflammatory: It inhibits NF-κB, reducing pro-inflammatory cytokines.

    Antioxidant: Curcumin scavenges free radicals.

    Cancer: It affects cell cycle regulation, apoptosis, and angiogenesis.

    Other Targets: Curcumin interacts with enzymes, receptors, and transcription factors.

Comparison with Similar Compounds

Curcumin’s uniqueness lies in its broad spectrum of effects. Similar compounds include resveratrol, quercetin, and epigallocatechin gallate.

: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00964 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H18FN3O2/c1-14-2-4-15(5-3-14)21-20-22(27-26-21)24(30)28(18-10-8-17(25)9-11-18)23(20)16-6-12-19(29)13-7-16/h2-13,23,29H,1H3,(H,26,27)

InChI Key

PZLCUCBAPYNLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O

Origin of Product

United States

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